1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-phenylprop-2-en-1-one
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Overview
Description
1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-phenylprop-2-en-1-one is a chemical compound known for its intriguing properties and potential applications in various fields. This compound is characterized by its unique structure, which includes hydroxy, methoxy, and methyl groups attached to a phenyl ring, along with a phenylprop-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-phenylprop-2-en-1-one typically involves the reaction of acetonitrile with 3,5-dimethoxy-2-methylphenol through the Hoesch reaction. This method yields the desired compound with a good yield of approximately 68% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-phenylprop-2-en-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Material Science: Its properties can be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one: This compound shares a similar core structure but differs in the presence of an ethanone group instead of the phenylprop-2-en-1-one moiety.
2-Hydroxy-4,6-dimethoxy-3-methylacetophenone: Another closely related compound with similar functional groups but a different overall structure.
Uniqueness
1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-phenylprop-2-en-1-one stands out due to its unique combination of functional groups and the phenylprop-2-en-1-one moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
61696-89-7 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18O4/c1-11(13-8-6-5-7-9-13)17(19)16-15(22-4)10-14(21-3)12(2)18(16)20/h5-10,20H,1H2,2-4H3 |
InChI Key |
SKRAQYNEFRGZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C(=C)C2=CC=CC=C2)O |
Origin of Product |
United States |
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